molecular formula C10H12O2 B1360164 Methyl 3,5-dimethylbenzoate CAS No. 25081-39-4

Methyl 3,5-dimethylbenzoate

Cat. No. B1360164
Key on ui cas rn: 25081-39-4
M. Wt: 164.2 g/mol
InChI Key: PEVXENGLERTHJE-UHFFFAOYSA-N
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Patent
US05599926

Procedure details

A solution of 3,5-dimethyl benzoic acid (25 g, 0.17 mol) in methanol (250 ml) was treated with sulfuric acid (1 ml, cat. amount) and heated to reflux. After 10 hours, the solution was cooled to room temperature, concentrated to approximately 1/2 volume and poured into 200 ml of crushed ice. The mixture was extracted twice with 200 ml portions of diethyl ether. The organic phase was extracted with saturated aqueous sodium carbonate, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting solid was recrystallized from hexanes to yield the product (24.5 g, 90% yield) as volatile white plates. mp=32°-35° C. (lit. mp=35°-36° C.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(C1)C
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 1/2 volume
ADDITION
Type
ADDITION
Details
poured into 200 ml of crushed ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 200 ml portions of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with saturated aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from hexanes

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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